molecular formula C₂₀H₂₈N₄O B126555 Terguride CAS No. 37686-84-3

Terguride

Cat. No. B126555
CAS RN: 37686-84-3
M. Wt: 340.5 g/mol
InChI Key: JOAHPSVPXZTVEP-YXJHDRRASA-N
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Description

Terguride Description

Terguride is a semisynthetic ergot alkaloid with a complex pharmacological profile, exhibiting both dopamine agonist and antagonist properties. It is a derivative of lisuride and has been studied for its potential in treating various conditions, including Parkinson's disease, hyperprolactinemia, and extrapyramidal side effects of neuroleptic treatment . Terguride has shown to have a mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activity, which contributes to its therapeutic effects .

Synthesis Analysis

The synthesis of terguride involves the dihydrogenation of lisuride, which is an ergot derivative. While the specific synthesis process is not detailed in the provided papers, it is known that ergot alkaloids can be semisynthesized through various chemical reactions, often involving coupling reactions such as the Suzuki-coupling mentioned in the context of synthesizing related compounds . The synthesis process aims to achieve a compound with the desired pharmacological properties while maintaining stability and efficacy.

Molecular Structure Analysis

Terguride's molecular structure is characterized by its ergoline backbone, which is common among ergot alkaloids. The structure has been determined by X-ray diffraction methods, revealing that terguride can exist in different crystal forms with varying numbers of symmetry-independent molecules . The conformation of these molecules can be compared using torsion angles obtained from ab initio quantum-mechanical calculations, which help in understanding the three-dimensional arrangement and potential interactions of the compound .

Chemical Reactions Analysis

As a derivative of lisuride, terguride undergoes chemical reactions typical of ergot alkaloids. These reactions can include interactions with various neurotransmitter systems, particularly dopamine receptors. Terguride acts as a partial agonist at dopamine D2 receptors, which means it can have agonistic or antagonistic effects depending on the dopaminergic tone . This dual action is central to its therapeutic effects and also influences its interactions with other drugs, such as haloperidol .

Physical and Chemical Properties Analysis

The physical and chemical properties of terguride contribute to its pharmacokinetics and pharmacodynamics. It has been found to have good thermal and morphological stability, which is beneficial for its use as a medication . The introduction of aryl groups at specific positions in the fluorene structure of related compounds has been shown to improve stability, suggesting that similar modifications in terguride could enhance its properties . Terguride's solubility, stability, and binding affinity to dopamine receptors are crucial for its activity as a medication.

Case Studies and Clinical Trials

Several clinical trials and case studies have been conducted to evaluate the efficacy of terguride in various conditions. In Parkinson's disease, terguride has been shown to have slight antiparkinsonian efficacy and was preferred by patients over placebo . It also demonstrated antiparkinsonian and antihyperactivity effects in a monkey model of Parkinson's disease . In the treatment of hyperprolactinemia, terguride showed a potent prolactin-inhibiting effect and was preferred over bromocriptine due to fewer side effects . Additionally, terguride improved extrapyramidal side effects in schizophrenic patients on neuroleptic treatment . These studies highlight the potential of terguride as a therapeutic agent in various dopaminergic disorders.

Scientific Research Applications

Neuroendocrine Effects

Terguride, a derivative of lisuride, has shown potential in inhibiting pituitary prolactin (PRL) secretion. It possesses mixed dopaminergic-antidopaminergic and alpha 2-antiadrenergic activities. Studies have demonstrated its potent dose-dependent PRL-inhibiting and growth hormone (GH)-releasing effect. Interestingly, it does not significantly alter levels of thyroid-stimulating hormone (TSH), follicle-stimulating hormone (FSH), or luteinizing hormone (LH) compared to placebo (Ciccarelli, Touzel, Besser, & Grossman, 1988).

Parkinson's Disease Research

In animal models of Parkinson's disease, terguride displayed both agonist and antagonist actions at striatal dopamine receptors. It did not induce stereotypies in rodents or emesis in dogs. However, it showed efficacy in rats with unilateral 6-hydroxydopamine lesions of the substantia nigra, suggesting potential utility for chronic treatment of Parkinson's disease (Koller & Herbster, 1987).

Treatment of Extrapyramidal Side Effects

Terguride, as a partial dopamine agonist, was administered in a clinical trial to schizophrenic patients suffering from extrapyramidal side effects of neuroleptic treatment. The trial demonstrated significant improvement in the Rating Scale for Extrapyramidal Side Effects and the Brief Psychiatric Rating Scale (Filip, Maršálek, Hálková, & Karen, 1992).

Dopamine Receptor Occupancy

A study analyzing dopamine D2 receptor binding occupancy of terguride showed its antihyperprolactinemic effect was elicited despite low receptor occupancy. This suggests terguride's effectiveness at low dosages and its potential for developing rational dosage regimens (Yamada, Irizuki, Takayanagi, Yamamoto, Sawada, & Iga, 2003).

Future Directions

Terguride has been granted orphan drug status for the treatment of pulmonary arterial hypertension . A Phase 3 clinical trial is set to begin for Terguride in the treatment of diffuse cutaneous systemic sclerosis . Pfizer has also acquired the worldwide rights for Terguride .

properties

IUPAC Name

3-[(6aR,9S,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-1,1-diethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,11,14,16,18,21H,4-5,9-10,12H2,1-3H3,(H,22,25)/t14-,16+,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOAHPSVPXZTVEP-YXJHDRRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CC2C(CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C(=O)N[C@H]1C[C@H]2[C@@H](CC3=CNC4=CC=CC2=C34)N(C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37686-85-4 (maleate[1:1])
Record name Terguride [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037686843
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DSSTOX Substance ID

DTXSID3045809
Record name Terguride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

14.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID11533045
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Terguride

CAS RN

37686-84-3
Record name Terguride
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Terguride [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Terguride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13399
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Record name Terguride
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Record name Terguride
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Record name TERGURIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,980
Citations
W Krause, H Träger, G Kühne, N Sauerbrey… - European journal of …, 1990 - Springer
… terguride levels declined biphasically, with half-lives of 0.2 and 1.5 h; total clearance was 17 ml·min −1 ·kg −1 . the oral bioavailability of terguride … Tolerance of terguride was excellent …
Number of citations: 10 link.springer.com
E Ciccarelli, R Touzel, M Besser, A Grossman - Fertility and sterility, 1988 - Elsevier
… of terguride with bromocriptine 2.5 mg and placebo in a randomized double-blind crossover trial in eight normal volunteers. Terguride … The neuroendocrine profile of terguride 1 mg was …
Number of citations: 23 www.sciencedirect.com
R Dumitrascu, C Kulcke, M Königshoff… - European …, 2011 - Eur Respiratory Soc
… Terguride is approved for ovulation disorders due to … Next, we addressed the question of whether terguride could inhibit … examined the acute vasorelaxant efficacy of terguride on 5-HT-…
Number of citations: 134 erj.ersjournals.com
M Yamaguchi, K Kimura-Iwasaki, T Akai… - Behavioural …, 1991 - journals.lww.com
… terguride could not be used for discriminative training due to response disruption. In generalization tests with terguride… (-)-3-PPP substituted for terguride. The DA agonist apomorphine …
Number of citations: 15 journals.lww.com
D DALLABONZANA, A LIUZZI… - The Journal of …, 1986 - academic.oup.com
… Two of the 27 patients initially treated with terguride complained of mild … terguride, with the exception of 1 patient who was also intolerant to bromocryptine. We conclude that terguride is …
Number of citations: 45 academic.oup.com
T Mizokawa, T Akai, Y Nakada… - The Japanese Journal …, 1993 - jstage.jst.go.jp
Terguride, a derivative of the ergot alkaloid, was characterized as a new anti-hyperprolactin emic agent in rats and dogs in comparison with bromocriptine. Terguride was found to bind …
Number of citations: 15 www.jstage.jst.go.jp
D Dallabonzana, A Liuzzi, G Oppizzi, G Verde… - Journal of …, 1985 - Springer
… after 0.2 mg terguride or lisuride in 7 out of 15 patients tested with both drugs. Terguride did not … Plasma GH levels of 17 acromegalics were not modified by 0.2 mg of terguride but were.…
Number of citations: 14 link.springer.com
DN Stephens, PA Löschmann… - Behavioural …, 1990 - journals.lww.com
… , terguride may resemble an agonist or an antagonist in its pharmacological effects. The present study investigated interactions of terguride with … Terguride and haloperidol were equally …
Number of citations: 9 journals.lww.com
A Kekewska, T Görnemann, F Jantschak, E Glusa… - … of Pharmacology and …, 2012 - ASPET
… terguride were performed in porcine pulmonary arteries. In addition, we studied the ability of terguride … Molecular biological studies were performed to assess whether terguride inhibited …
Number of citations: 24 jpet.aspetjournals.org
O Distler, W Eich, E Dokoupilova… - … : Official Journal of …, 2010 - Wiley Online Library
… at a ratio of 2 to 1 to receive terguride or placebo. Over 21 days, the dosage was titrated to a maximum daily dose of 3 mg of terguride or placebo, and this fixed dosage was continued …
Number of citations: 43 onlinelibrary.wiley.com

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